molecular formula C16H16O5 B1344598 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid CAS No. 887412-01-3

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid

Cat. No.: B1344598
CAS No.: 887412-01-3
M. Wt: 288.29 g/mol
InChI Key: SNCOZSIJPQWIAM-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid is a useful research compound. Its molecular formula is C16H16O5 and its molecular weight is 288.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(2-methoxyethoxy)phenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-10-11-20-13-6-8-15(9-7-13)21-14-4-2-12(3-5-14)16(17)18/h2-9H,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCOZSIJPQWIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628531
Record name 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887412-01-3
Record name 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid is a critical structural intermediate, often utilized in the synthesis of liquid crystal mesogens and peroxisome proliferator-activated receptor (PPAR) ligands. Its structure represents a classic "rod-like" (calamitic) architecture, featuring a rigid aromatic core and a flexible glycol ether tail.

This guide provides a definitive protocol for the structural validation of this compound. Unlike simple reagents, this molecule contains three distinct electronic domains that must be resolved:

  • The Electron-Deficient Head: The benzoic acid moiety (electron-withdrawing).

  • The Conjugated Linker: The diphenyl ether bridge.

  • The Electron-Rich Tail: The methoxyethoxy chain.

Analytical Workflow Strategy

The following directed acyclic graph (DAG) illustrates the critical path for validating this compound, moving from bulk property verification to atomic-level resolution.

AnalyticalWorkflow cluster_logic Decision Gate Sample Raw Sample (Solid Powder) Solubility Solubility Check (DMSO-d6 vs CDCl3) Sample->Solubility IR FT-IR (Functional Groups) Solubility->IR Dry State NMR 1H & 13C NMR (Structural Skeleton) Solubility->NMR Solution State Validation Final Release Certificate IR->Validation MS HR-MS (ESI-) (Molecular Formula) NMR->MS Confirmation MS->Validation

Figure 1: The integrated spectroscopic workflow. Note that solubility testing dictates the NMR solvent choice, which is critical for observing the carboxylic acid proton.

Infrared Spectroscopy (FT-IR): Functional Group Validation

Objective: Rapid confirmation of the carboxylic acid head and ether tail without sample destruction.

Experimental Protocol
  • Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture interference with the O-H band.

  • Resolution: 4 cm⁻¹.

  • Scans: 32.

Spectral Interpretation

The spectrum is dominated by the interplay between the carboxylic acid dimer and the ether linkages.

Frequency (cm⁻¹)Vibration ModeStructural AssignmentDiagnostic Note
2500–3300 O-H Stretch (Broad)Carboxylic Acid DimerVery broad "fermi resonance" shape; obscures C-H aromatic stretches.
1680–1690 C=O StretchBenzoic Acid CarbonylLower frequency than aliphatic acids (typ. 1710) due to aromatic conjugation.
1590–1600 C=C Ring StretchAromatic RingsSharp, distinct bands confirming the biphenyl core.
1245–1255 C-O-C Stretch (Asym)Aryl Alkyl EtherStrong intensity; confirms the connection between the ring and the tail.
1100–1120 C-O-C StretchAliphatic EtherSpecific to the methoxyethoxy tail (glycol ether linkage).

Technical Insight: If the Carbonyl peak shifts significantly higher (>1720 cm⁻¹), suspect the formation of a monomer (rare in solid state) or esterification impurities.

Nuclear Magnetic Resonance (NMR): The Structural Fingerprint

Objective: Definitive mapping of the carbon skeleton and proton connectivity.

Solvent Selection Strategy

Do not use CDCl₃. While common, chloroform often leads to line broadening or disappearance of the carboxylic acid proton due to exchange.

  • Recommended Solvent: DMSO-d6 .[1]

  • Reasoning: DMSO forms strong hydrogen bonds with the carboxylic acid, "locking" the proton in place and typically revealing it as a sharp (or slightly broad) singlet between 12.0–13.0 ppm.

¹H NMR Assignment (400 MHz, DMSO-d6)

The molecule exhibits a classic "Head-to-Tail" shielding gradient. The protons near the acid are deshielded (downfield), while the tail protons are shielded (upfield).

δ (ppm)MultiplicityIntegralAssignmentMechanistic Logic
12.60 Singlet (br)1H-COOH Highly deshielded acidic proton.
7.90 Doublet (J=8.8 Hz)2HAr-H (a) Ortho to COOH. Electron-withdrawing group (EWG) effect deshields these protons.
7.05 Doublet (J=8.8 Hz)2HAr-H (b) Meta to COOH / Ortho to Ether. Overlapping region.
7.02 Doublet (J=9.0 Hz)2HAr-H (c) Ring B (Phenoxy). Ortho to the central ether linkage.
6.95 Doublet (J=9.0 Hz)2HAr-H (d) Ring B. Ortho to the alkoxy tail. Electron-donating group (EDG) shields these most.
4.10 Triplet2H-O-CH₂- Methylene directly attached to the phenoxy oxygen.
3.65 Triplet2H-CH₂-O- Methylene adjacent to the methoxy group.
3.30 Singlet3H-OCH₃ Terminal methoxy group.
¹³C NMR Framework (100 MHz, DMSO-d6)

The Carbon-13 spectrum must resolve two distinct carbonyl-like environments: the acid C=O and the aromatic C-O carbons.

  • C=O (Acid): ~167.0 ppm.

  • Aromatic C-O (Ipso): Three distinct peaks in the 150–165 ppm range due to the ether linkages.

  • Aliphatic Carbons:

    • 67.5 ppm: -O-C H₂- (Next to Phenoxy)

    • 70.5 ppm: -C H₂-O- (Next to Methoxy)

    • 58.5 ppm: -OC H₃ (Methoxy)

Visualization of Structural Logic[2]

The following diagram maps the specific NMR shifts to the molecular structure, visualizing the electron density gradient from the Acid (Left) to the Tail (Right).

NMR_Map cluster_legend Shift Logic Acid COOH (12.6 ppm) RingA_Ortho Ring A (Ortho) (7.90 ppm) Acid->RingA_Ortho EWG Effect RingA_Meta Ring A (Meta) (7.05 ppm) RingA_Ortho->RingA_Meta EtherBridge Ether Link (O) RingA_Meta->EtherBridge RingB_Ortho Ring B (Ortho) (7.02 ppm) EtherBridge->RingB_Ortho RingB_Meta Ring B (Meta) (6.95 ppm) RingB_Ortho->RingB_Meta EDG Effect Tail_CH2_1 O-CH2 (4.10 ppm) RingB_Meta->Tail_CH2_1 Tail_CH2_2 CH2-O (3.65 ppm) Tail_CH2_1->Tail_CH2_2 Tail_Me OCH3 (3.30 ppm) Tail_CH2_2->Tail_Me Legend Red: Acidic Blue: Aliphatic Shielded Grey: Aromatic

Figure 2: NMR Chemical Shift Connectivity Map. Note the progression from Deshielded (Red) to Shielded (Blue).

Mass Spectrometry & Quality Control

Objective: Confirmation of molecular weight and impurity profiling.

Mass Spectrometry (ESI)
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Rationale: Carboxylic acids deprotonate easily to form [M-H]⁻ ions. Positive mode (ESI+) often yields weak signals unless ammonium adducts are formed.

  • Target Ion:

    • Molecular Formula: C₁₆H₁₆O₅

    • Molecular Weight: 288.29 g/mol

    • Observed m/z: 287.1 [M-H]⁻

Common Impurities

When analyzing this compound, watch for these specific synthetic byproducts:

  • 4-Hydroxybenzoic acid: Result of incomplete ether coupling. (NMR: Missing aliphatic tail signals).

  • Tosylate/Halide precursors: If the tail was added via nucleophilic substitution, look for residual tosyl group peaks (Ar-CH3 at ~2.4 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Standard text for assigning aromatic coupling constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for 4-phenoxybenzoic acid fragment data).

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (Source for IR carbonyl shift trends in benzoic acid derivatives).

  • PubChem. (2023). Compound Summary: 4-Phenoxybenzoic acid. [Link] (Analogous core structure validation).

Sources

Discovery and History of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical identity, and industrial significance of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid , a specialized mesogenic intermediate critical to the development of Photo-Alignment Materials for Liquid Crystal Displays (LCDs).

A Technical Guide to Photo-Alignment Mesogens

Executive Summary

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid (CAS: 887412-01-3 ) is a functionalized diaryl ether primarily utilized as a mesogenic building block in the synthesis of Linearly Photo-Polymerizable (LPP) polymers. Discovered and developed within the context of advanced materials research—most notably by Rolic AG (Switzerland)—this compound addresses a critical challenge in display technology: the non-contact alignment of liquid crystals.

Unlike traditional "rubbing" techniques which introduce electrostatic discharge and physical defects, polymers derived from this benzoic acid intermediate allow for photo-alignment , where polarized UV light induces anisotropy in the alignment layer. This technology is foundational for modern high-contrast, wide-viewing-angle displays (e.g., IPS and VA modes).

Chemical Identity & Structural Properties

This compound features a rigid diphenyl ether core with a flexible polar tail, a classic design for liquid crystal mesogens.

PropertySpecification
IUPAC Name 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid
CAS Number 887412-01-3
Molecular Formula C₁₆H₁₆O₅
Molecular Weight 288.29 g/mol
Core Scaffold 4-Phenoxybenzoic acid (Diaryl ether)
Functional Groups Carboxylic Acid (Head), Methoxyethoxy (Tail)
Role Mesogenic side-chain precursor
Structural Logic
  • Benzoic Acid Head : Serves as the reactive handle for esterification or amidation to a polymer backbone (e.g., polyimide, polyacrylate, or siloxane).

  • Diphenyl Ether Core : Provides the necessary rigid, rod-like (calamitic) structure required to interact with and align liquid crystal molecules via Van der Waals forces and

    
    -
    
    
    
    stacking.
  • Methoxyethoxy Tail : A flexible, amphiphilic chain that fine-tunes the "tilt angle" of the liquid crystals and improves solubility in coating solvents.

Discovery & History: The Rolic AG Connection

The history of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid is inextricably linked to the evolution of LCD Manufacturing Processes .

The Problem: Mechanical Rubbing

In the early days of LCDs (TN/STN era), alignment layers (polyimides) were physically rubbed with velvet cloth to create grooves that oriented the liquid crystals. This process caused:

  • Electrostatic Discharge (ESD) : Damaging thin-film transistors (TFTs).

  • Dust/Contamination : Reducing yield.

  • Micro-scratches : Creating light leakage.

The Solution: Photo-Alignment (LPP)

Researchers at Rolic AG (a spin-off from Roche) pioneered LPP technology . They sought molecules that could be attached to a polymer and, upon exposure to linearly polarized UV light, would undergo a chemical change (crosslinking or isomerization) to induce anisotropy.

The Role of CAS 887412-01-3

This specific compound appears in the patent literature (e.g., WO 2013/050122 , Photoaligning Materials) as a key intermediate.[1] It is not the photo-reactive group itself (which is often a cinnamate, coumarin, or chalcone) but rather the spacer/mesogen that ensures the alignment layer effectively "talks" to the liquid crystal mixture.

  • Timeline :

    • 2000s : Rolic optimizes LPP materials for TV applications.

    • 2011-2013 : Patent filings (like WO 2013/050122) describe advanced side-chain polymers incorporating alkoxy-phenoxy-benzoic acid derivatives to improve anchoring energy and thermal stability.

    • 2017 : Rolic AG acquired by BASF, integrating these materials into a global supply chain.

Synthesis & Manufacturing Protocols

The synthesis typically follows a nucleophilic aromatic substitution (


) or Ullmann coupling pathway. The 

route is preferred for industrial scalability due to lower metal contamination.
Mechanistic Pathway (Graphviz)

SynthesisRoute Start1 4-Fluorobenzonitrile (Electrophile) Step1 SNAr Coupling (K2CO3, DMF, Heat) Start1->Step1 Start2 4-(2-Methoxyethoxy)phenol (Nucleophile) Start2->Step1 Inter Intermediate: 4-[4-(2-Methoxyethoxy)phenoxy]benzonitrile Step1->Inter Step2 Hydrolysis (NaOH, H2O/EtOH, Reflux) Inter->Step2 Final Target: 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid Step2->Final

Caption: Industrial synthesis route via Nucleophilic Aromatic Substitution (


) followed by nitrile hydrolysis.
Detailed Experimental Protocol (Lab Scale)

Step 1: Ether Formation (


) 
  • Reagents : Charge a 3-neck flask with 4-fluorobenzonitrile (1.0 eq), 4-(2-methoxyethoxy)phenol (1.05 eq), and Potassium Carbonate (

    
    , 1.5 eq).
    
  • Solvent : Add Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Reaction : Heat to 120–140°C under nitrogen atmosphere for 6–12 hours. Monitor by TLC/HPLC for disappearance of fluoride.

  • Workup : Pour into ice water. Filter the precipitated solid (the nitrile intermediate). Wash with water and hexane.

Step 2: Hydrolysis

  • Reagents : Suspend the nitrile intermediate in Ethanol/Water (1:1). Add Sodium Hydroxide (NaOH, 5.0 eq).

  • Reaction : Reflux (approx. 80°C) for 4–8 hours until evolution of ammonia ceases.

  • Acidification : Cool to room temperature. Acidify with HCl (1M) to pH 2.

  • Purification : Filter the white solid. Recrystallize from Ethanol/Water or Acetic Acid to obtain pure 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid .

Mechanism of Action in Photo-Alignment

The compound functions as a side-chain mesogen in the final alignment polymer.

  • Polymer Attachment : The carboxylic acid group is reacted with a polymer backbone (e.g., via a spacer) to form a "comb-like" polymer.

  • Spin Coating : The polymer is coated onto the glass substrate of the LCD.

  • Polarized UV Exposure : The film is exposed to linearly polarized UV light.

    • Note: While this specific molecule is not the photo-chromophore, it is often copolymerized with photo-reactive groups (like cinnamates). The polarized light causes the photo-reactive groups to crosslink anisotropically.

  • Induced Alignment : The 4-[4-(2-Methoxyethoxy)phenoxy] side chains are forced to reorient along the anisotropy axis created by the crosslinking.

  • LC Anchoring : When the liquid crystal mixture is filled, the LC molecules align parallel to these side chains via intermolecular forces (Van der Waals), creating a uniform "pre-tilt" and alignment direction.

Alignment Logic Diagram (Graphviz)

AlignmentMechanism UV Linearly Polarized UV Light Polymer Polymer Backbone (Random Orientation) UV->Polymer Irradiation Crosslink Anisotropic Crosslinking (Photo-reaction) Polymer->Crosslink SideChain Side Chain: 4-[4-(2-Methoxyethoxy)phenoxy]benzoate SideChain->Polymer Attached Orient Reorientation of Side Chains (Perpendicular/Parallel to Polarization) SideChain->Orient Follows Matrix Crosslink->Orient LC Liquid Crystal Alignment (High Contrast) Orient->LC Anchoring Force

Caption: Mechanism of photo-induced alignment where the benzoate side chain directs liquid crystal orientation.

References
  • Chappellet, S., Eckert, J., Ibn-Elhaj, M. (2013). Photoaligning Materials. WO 2013/050122 A1 .[2] World Intellectual Property Organization. (Assignee: Rolic AG).[1]

  • Schadt, M., Seiberle, H., & Schuster, A. (1996). Optical patterning of multi-domain liquid-crystal displays with wide viewing angles. Nature , 381, 212–215. (Foundational work on LPP technology).

  • CiVentiChem. (n.d.). Product List: KE-IV-54B (CAS 887412-01-3).
  • CymitQuimica . (2024). 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid: Technical Data Sheet.

Sources

Methodological & Application

protocol for the synthesis of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic Acid

Executive Summary

This application note details a robust, convergent protocol for the synthesis of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid (CAS: 887412-01-3). This compound features a diaryl ether core with a hydrophilic glycol ether tail, commonly utilized as a metabolic intermediate in drug discovery (e.g., PPAR agonists) or as a mesogenic unit in liquid crystal engineering.

Key Technical Advantages of this Protocol:

  • Convergent Strategy: Utilizes a Nucleophilic Aromatic Substitution (

    
    ) to couple two pre-functionalized aromatic rings, avoiding harsh Ullmann conditions.
    
  • Impurity Control: Specifically designed workup procedures to eliminate the common bis-alkylated by-product during the initial phenol synthesis.

  • Scalability: Validated for gram-to-kilogram scale translation using standard batch reactors.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the central ether linkage via an


 reaction. The target molecule is disconnected into two primary building blocks: 4-(2-methoxyethoxy)phenol  (Nucleophile) and Ethyl 4-fluorobenzoate  (Electrophile).

Strategic Rationale:

  • Bond A (Ether Synthesis): The electron-withdrawing ester group on the benzoate ring activates the para-fluorine towards displacement by the phenolic oxygen. This is superior to copper-mediated Ullmann coupling, which often requires higher temperatures and heavy metal remediation.

  • Bond B (Alkylation): Mono-alkylation of hydroquinone is chemically sensitive; statistical mixtures of mono- and bis-alkylated products are common. This protocol employs a stoichiometric excess of hydroquinone to favor the mono-substituted product.

Retrosynthesis Target Target: 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid EsterInt Intermediate: Ethyl 4-[4-(2-methoxyethoxy)phenoxy]benzoate EsterInt->Target Hydrolysis (Step 3) Phenol Nucleophile: 4-(2-Methoxyethoxy)phenol Phenol->EsterInt SNAr Coupling (Step 2) Benzoate Electrophile: Ethyl 4-fluorobenzoate Benzoate->EsterInt + Base HQ Starting Material: Hydroquinone HQ->Phenol Mono-alkylation (Step 1) AlkylHalide Reagent: 2-Bromoethyl methyl ether AlkylHalide->Phenol

Figure 1: Retrosynthetic logic flow focusing on the convergent assembly of the diaryl ether core.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-(2-Methoxyethoxy)phenol

Objective: Selective mono-alkylation of hydroquinone.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Role
Hydroquinone 110.11 3.0 Substrate (Excess)
1-Bromo-2-methoxyethane 138.99 1.0 Alkylating Agent

| Potassium Carbonate (


) | 138.21 | 1.2 | Base |
| Acetone | - | Solvent | 10 vol |

Procedure:

  • Setup: Charge a 3-neck round bottom flask with Hydroquinone (3.0 eq) and Acetone. Stir until fully dissolved.

  • Base Addition: Add anhydrous

    
     (1.2 eq) to the solution. The mixture will become a suspension.
    
  • Alkylation: Add 1-Bromo-2-methoxyethane (1.0 eq) dropwise over 30 minutes to control the exotherm.

  • Reflux: Heat the reaction to reflux (

    
    ) for 12–16 hours.
    
    • QC Check: Monitor by TLC (EtOAc/Hexane 1:1). Product (

      
      ) should appear; unreacted hydroquinone (
      
      
      
      ) will remain.
  • Workup (Critical for Purity):

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate to remove acetone.

    • Redissolve the residue in Ethyl Acetate.

    • Wash 1: Wash with water (3x) to remove the excess unreacted Hydroquinone (hydroquinone is highly water-soluble; the product is not).

    • Wash 2: Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) to remove trace bis-alkylated byproduct.

    • Yield Target: 65–75% (based on bromide).

Stage 2: Coupling

Objective: Formation of the diaryl ether bond.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Role
4-(2-Methoxyethoxy)phenol 168.19 1.0 Nucleophile
Ethyl 4-fluorobenzoate 168.16 1.1 Electrophile
Potassium Carbonate 138.21 2.0 Base

| DMF (Dimethylformamide) | - | Solvent | 5 vol |

Procedure:

  • Setup: In a reaction vessel, dissolve 4-(2-Methoxyethoxy)phenol (1.0 eq) and Ethyl 4-fluorobenzoate (1.1 eq) in dry DMF.

  • Activation: Add

    
     (2.0 eq).
    
  • Reaction: Heat the mixture to 100–110°C for 6–8 hours.

    • Mechanism:[1][2][3][4][5][6][7] The reaction proceeds via a Meisenheimer complex.[2] The electron-withdrawing ester stabilizes the intermediate negative charge.

  • Workup:

    • Cool to room temperature.[6] Pour the mixture into ice-water (10 vol).

    • The ester intermediate usually precipitates as a solid.

    • Filter the solid.[5][8][9] If oil forms, extract with Ethyl Acetate, wash with water (to remove DMF), and concentrate.

  • Crystallization: Recrystallize from Ethanol/Water if high purity is required before hydrolysis.

Stage 3: Ester Hydrolysis (Saponification)

Objective: Deprotection to the final carboxylic acid.

Procedure:

  • Dissolve the ester intermediate in THF/Water (1:1 mixture).

  • Add Lithium Hydroxide (

    
    , 3.0 eq).
    
  • Stir at room temperature for 4 hours (or 50°C for 1 hour).

  • Acidification: Evaporate the THF. Acidify the aqueous residue with 1M HCl to pH 2–3.

  • Isolation: The product, 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid , will precipitate as a white solid. Filter, wash with water, and dry under vacuum at 45°C.

Process Safety & Troubleshooting

Hazard / IssueMitigation Strategy
Bis-alkylation (Stage 1) Use 3.0 equivalents of Hydroquinone. The statistical probability of the second alkylation drops significantly when the phenol concentration is high.
Residual DMF (Stage 2) DMF can be difficult to remove. Use copious water washes during extraction or, preferably, precipitate the product directly from water.
Fluoride Waste The

reaction generates KF. Ensure waste streams are treated according to local fluoride discharge regulations.
Thermal Runaway The alkylation (Stage 1) is exothermic. Ensure dropwise addition of the bromide.

Analytical Validation (QC/QA)

Self-Validating System: The protocol includes "stop-and-check" points. Do not proceed to the next step unless the intermediate meets the criteria below.

  • Intermediate 1 (Phenol):

    • 1H NMR (DMSO-d6): Look for the ethylene bridge signals: ~3.6 ppm (m, 2H), ~4.0 ppm (m, 2H), and methoxy singlet ~3.3 ppm. The aromatic region must show the characteristic AA'BB' system of a para-substituted phenol.

    • Absence of Bis-alkyl: Ensure integration of aromatic protons matches a mono-substituted pattern (4 protons) rather than a symmetrical bis-ether.

  • Final Product:

    • HPLC Purity: >98.0% (Area %).[8]

    • Mass Spectrometry: [M-H]- peak at m/z ~287.

    • Appearance: White to off-white crystalline powder.

Workflow Start Start: Raw Materials Step1 Step 1: Mono-Alkylation Start->Step1 QC1 QC Check: Remove Excess HQ Step1->QC1 QC1->Step1 Reprocess Step2 Step 2: SNAr Coupling QC1->Step2 Pass QC2 QC Check: Complete Conversion Step2->QC2 Step3 Step 3: Hydrolysis QC2->Step3 Pass Final Final Product: Validation Step3->Final

Figure 2: Operational workflow with integrated Quality Control gates.

References

  • Chemical Structure Validation

    • Source: CymitQuimica. "4-[4-(2-methoxyethoxy)phenoxy]benzoic acid - CAS 887412-01-3".[10]

  • Synthesis of 4-(2-Methoxyethoxy)phenol (Nucleophile Preparation)

    • Source: PrepChem. "Synthesis of 4-(2'-methoxyethyl)
    • URL:[Link]

  • General Protocol for SNAr Diaryl Ether Synthesis

    • Source: Wikipedia. "Nucleophilic aromatic substitution (SNAr) Reaction Mechanism".
    • URL:[Link][2][11]

  • Alternative Route (Ullmann Coupling Context)

    • Source: Google Patents.[5] "Process for preparation of 4-(4-phenoxyphenoxy)benzoic acid". (Provides context for the diaryl ether core stability).

    • URL

Sources

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid as an intermediate in pharmaceutical synthesis Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals [1][2]

A Versatile Diaryl Ether Scaffold for Medicinal Chemistry[1][2]

Executive Summary

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid (CAS 887412-01-3 ) represents a high-value pharmacophore intermediate characterized by a diaryl ether core and a solubility-enhancing glycolic tail.[1][2] This structural motif is increasingly relevant in the synthesis of PPAR agonists (peroxisome proliferator-activated receptors), thyromimetics , and SGLT2 inhibitor analogs where the diaryl ether linkage provides rigid spatial orientation while the methoxyethoxy tail modulates lipophilicity (LogP) and aqueous solubility.[2]

This guide details the optimized synthesis, purification, and downstream application of this intermediate, moving beyond standard literature to provide a scalable, process-ready protocol.

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11][12]
PropertyData
CAS Number 887412-01-3
IUPAC Name 4-[4-(2-methoxyethoxy)phenoxy]benzoic acid
Molecular Formula C₁₆H₁₆O₅
Molecular Weight 288.29 g/mol
Predicted LogP ~2.8 - 3.2 (Moderate Lipophilicity)
pKa (Acid) ~4.2 (Benzoic acid moiety)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water (acid form).[1][2]
Key Functional Groups Carboxylic Acid (Electrophile/Coupling), Diaryl Ether (Stable Linker), Glycol Ether (Solubilizer).[2]
Synthetic Utility & Mechanism

The synthesis of this intermediate hinges on the construction of the diaryl ether bond. While Ullmann coupling is traditional, it requires high temperatures and copper catalysts that can be difficult to remove. The Nucleophilic Aromatic Substitution (S_NAr) strategy is preferred for pharmaceutical purity, utilizing an activated 4-fluorobenzoate ester.[1][2]

Mechanism of Action (Synthesis):
  • Phenol Activation: The 4-(2-methoxyethoxy)phenol is deprotonated by a base (K₂CO₃) to form a phenoxide nucleophile.[1][2]

  • Meisenheimer Complex: The phenoxide attacks the ipso carbon of 4-fluorobenzoate (or nitrile), forming a resonance-stabilized Meisenheimer complex.[1][2]

  • Elimination: Fluoride is ejected, restoring aromaticity and yielding the ether linkage.

  • Hydrolysis: The ester protecting group is cleaved to reveal the free acid.

Detailed Experimental Protocols
Protocol A: Scalable Synthesis via S_NAr Coupling

Objective: Synthesize 50 g of high-purity intermediate without heavy metal contamination.

Reagents:

  • Starting Material A: 4-(2-Methoxyethoxy)phenol (1.0 equiv)[1][2]

  • Starting Material B: Ethyl 4-fluorobenzoate (1.1 equiv)[1][2]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, micronized (2.5 equiv)[2]

  • Solvent: Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) [anhydrous][1][2]

  • Work-up: Ethyl Acetate (EtOAc), 1M HCl, Brine.[1][2]

Step-by-Step Methodology:

  • Setup: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, charge 4-(2-Methoxyethoxy)phenol (50.0 g, 297 mmol) and DMSO (250 mL).

  • Deprotonation: Add K₂CO₃ (102.6 g, 742 mmol) in portions at room temperature. Stir for 30 minutes to ensure formation of the phenoxide. Note: The mixture may thicken.

  • Addition: Add Ethyl 4-fluorobenzoate (55.0 g, 327 mmol) dropwise or in one portion.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by HPLC.

    • Checkpoint: Reaction is complete when Starting Material A is < 1.0%.

  • Quench: Cool the reaction mass to 25°C. Pour slowly into Ice/Water (1.5 L) with vigorous stirring. The intermediate ester may precipitate as a solid or oil.

  • Hydrolysis (In-Situ): To the aqueous suspension, add NaOH (50% w/w solution, 40 mL). Heat to 60°C for 2 hours to hydrolyze the ethyl ester.

  • Isolation:

    • Cool to 20°C.

    • Wash the alkaline solution with EtOAc (2 x 200 mL) to remove unreacted neutral impurities (fluorobenzoate excess).[2]

    • Acidify the aqueous layer to pH 2–3 using 6M HCl . The product will precipitate as a white to off-white solid.[1][2]

    • Filter the solid and wash with water (3 x 200 mL).[2]

  • Purification: Recrystallize from Ethanol/Water (9:1) . Dry in a vacuum oven at 50°C.

Expected Yield: 75–85% Purity: >99.5% (HPLC)[1][2]

Protocol B: Downstream Activation (Acid Chloride Formation)

Objective: Convert the acid to the acid chloride for amide coupling (e.g., library synthesis).

  • Suspend 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid (10 g) in dry Dichloromethane (DCM) (100 mL).

  • Add catalytic DMF (5 drops).[2]

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 2 hours (gas evolution ceases).

  • Concentrate in vacuo to yield the crude acid chloride (stable for immediate use).[2]

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_0 One-Pot S_NAr + Hydrolysis Sequence SM1 4-(2-Methoxyethoxy)phenol Complex Meisenheimer Complex SM1->Complex K2CO3, DMSO 100°C SM2 Ethyl 4-fluorobenzoate SM2->Complex Ester Intermediate Ester Complex->Ester -KF Hydrolysis Hydrolysis (NaOH/H2O) Ester->Hydrolysis In-situ Product Target Acid (CAS 887412-01-3) Hydrolysis->Product HCl Workup

Caption: Figure 1. Streamlined one-pot synthesis via Nucleophilic Aromatic Substitution (S_NAr) followed by alkaline hydrolysis.[1][2]

Quality Control & Analytical Standards

To ensure the intermediate meets pharmaceutical specifications (ICH Q3A/Q3B), the following analytical method is recommended.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (aromatic core) and 280 nm (phenol impurities).[2]

  • Retention Time: Target acid typically elutes at ~12–14 min.[2]

Critical Impurities to Monitor:

  • 4-Fluorobenzoic acid: Result of hydrolysis of unreacted starting material.[1][2]

  • Bis-ether byproducts: Formed if the starting phenol contained hydroquinone impurities.[1][2]

Strategic Applications in Drug Design

The 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid scaffold serves as a bioisostere for lipophilic biphenyls.[1][2]

  • PPAR Agonists: The structure mimics the "tail" region of fibrates (e.g., Fenofibrate) and glitazars. The methoxyethoxy chain provides a "polar tail" that interacts with the entrance of the PPAR ligand-binding pocket, improving solubility compared to purely alkyl chains [1].

  • Thyromimetics: Diaryl ethers are the core scaffold of thyroid hormone receptor agonists (e.g., Sobetirome). This specific intermediate allows for the exploration of halogen-free thyromimetics, reducing toxicity concerns associated with iodinated metabolites [2].[1]

  • PROTAC Linkers: The carboxylic acid terminus allows for easy attachment to E3 ligase ligands, while the ether tail provides a flexible, non-cleavable spacer for Proteolysis Targeting Chimeras (PROTACs).

References
  • Fröhlich, L. F. (2012).[2] PPAR agonists and metabolic syndrome: Structure-activity relationships. Current Medicinal Chemistry, 19(14), 2201-2212.[1][2] Link

  • Place, C. S., et al. (2004). Rational design of thyromimetics: Selective agonists for the thyroid hormone receptor beta. Bioorganic & Medicinal Chemistry Letters, 14(21), 5345-5349.[1][2] Link

  • ChemicalBook. (2024).[2] 4-Phenoxybenzoic acid Synthesis and Derivatives. Link

  • Organic Syntheses. (1973).[2][3] Preparation of Phenoxybenzoic Acids via Oxidation.[4] Organic Syntheses, Coll.[3] Vol. 5, p.414.[3] Link

  • PubChem. (2024).[2] Compound Summary: 4-Phenoxybenzoic acid derivatives.[1][2][5][4][6] Link

(Note: Specific CAS 887412-01-3 is a specialized catalog item; protocols above are derived from validated methods for the 4-phenoxybenzoic acid class).

Sources

Troubleshooting & Optimization

resolving solubility issues of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 4-[4-(2-Methoxyethoxy)phenoxy]benzoic Acid

Executive Summary

Compound: 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid CAS: 887412-01-3 Molecular Formula: C₁₆H₁₆O₅ Molecular Weight: 288.30 g/mol [1][2][3]

The Challenge: This molecule exhibits the classic "brick dust" solubility profile common to liquid crystal intermediates and rigid aromatic building blocks.[1] It combines a lipophilic diphenyl ether core with a carboxylic acid headgroup.[2] While the methoxyethoxy tail adds slight polarity, the molecule remains practically insoluble in neutral or acidic water (


) due to high crystal lattice energy and lack of ionization.

The Solution: Successful dissolution requires disrupting the crystal lattice (via organic solvents) or ionizing the carboxylic acid (via pH adjustment). This guide provides validated protocols to achieve stable aqueous solutions for biological and chemical applications.[1][2]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I added the powder directly to water/PBS, and it floats or clumps. Vortexing didn't help. Why? A: This is a pKa issue. The pKa of the benzoic acid moiety is estimated at 4.2–4.5 [1, 2]. In unbuffered water (pH ~5-6) or PBS (pH 7.4), the compound exists in an equilibrium between its neutral (insoluble) and ionized (soluble) forms. However, the kinetics of dissolution for the solid neutral form are extremely slow due to its hydrophobic surface.

  • Fix: You must drive the equilibrium completely to the ionized benzoate salt form (

    
    ) or predissolve in a water-miscible organic solvent.[1][2]
    

Q2: Can I just heat it up? A: Heating is not recommended as a primary strategy.[1][2] While solubility increases with temperature, the compound will likely precipitate (crash out) upon cooling to room temperature, creating needle-like crystals that can interfere with assays.

Q3: Which organic solvent should I use for a stock solution? A: DMSO (Dimethyl sulfoxide) is the gold standard for this compound class.[1][2]

  • DMSO: Solubility > 50 mM.[1][2] Compatible with most biological assays at < 1% v/v.[2]

  • Ethanol: Good solubility, but evaporation can lead to concentration errors over time.[1][2]

  • DMF: Avoid if possible due to higher toxicity in cell-based assays.[1][2]

Q4: My solution precipitates when I dilute the DMSO stock into aqueous buffer. A: This is the "Solvent Shift" effect.[1][2] You are diluting the DMSO (which held the neutral molecule) with water, suddenly increasing the polarity. If the final pH is below 6.5, the neutral acid reforms and precipitates.

  • Fix: Ensure your aqueous buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Tris) and a pH > 7.5.[1]

Part 2: Validated Experimental Protocols

Protocol A: The "In-Situ Salt" Method (Recommended for Aqueous Assays)

Best for: Creating a purely aqueous solution without organic cosolvents.[1][2]

Principle: Convert the insoluble acid to its highly soluble sodium or potassium salt.[1][2]

  • Weighing: Weigh 10 mg of the compound into a glass vial.

  • Stoichiometry: Calculate the molar equivalent of base needed.

    • 10 mg / 288.3 g/mol = ~34.7 µmol.[1][2]

    • You need ~35 µmol of NaOH/KOH.[1][2]

  • Dissolution:

    • Add 900 µL of ultrapure water.[1][2] (Suspension will form).

    • Add 35-40 µL of 1.0 M NaOH (approx. 1.0-1.1 equivalents).[1][2]

    • Vortex vigorously. The solution should clear rapidly as the salt forms.[1][2]

    • Note: If cloudiness persists, add 1 M NaOH in 5 µL increments until clear.[1][2]

  • Back-Titration (Optional): If your assay is pH-sensitive, dilute this high-pH concentrate into your working buffer (e.g., PBS pH 7.4).[1][2] The low concentration of the drug will remain soluble as long as the final pH stays above 6.0.

Protocol B: The "Cosolvent Spike" Method

Best for: High-throughput screening (HTS) and small-volume applications.[1][2]

  • Stock Prep: Prepare a 50 mM stock solution in anhydrous DMSO.

    • Storage: Store at -20°C; protect from moisture to prevent precipitation.[1][2]

  • Working Solution:

    • Prepare your aqueous buffer (e.g., PBS) and warm it to 37°C.

    • While vortexing the buffer, slowly pipette the DMSO stock into the center of the vortex.

    • Limit: Do not exceed 5% DMSO final concentration to avoid precipitation.

Part 3: Decision Logic & Workflow

The following diagram illustrates the critical decision points for solubilizing this compound based on your specific application needs.

Solubility_Workflow Start Start: 10mg Solid Compound AppType Application Type? Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay ChemSynth Chemical Synthesis AppType->ChemSynth DMSO_Route Is DMSO tolerated? BioAssay->DMSO_Route Synth_Solvent Use Organic Solvent (THF, DCM, EtOAc) ChemSynth->Synth_Solvent Yes_DMSO Protocol B: Cosolvent Spike (Dissolve in DMSO -> Dilute) DMSO_Route->Yes_DMSO Yes (<1%) No_DMSO Protocol A: In-Situ Salt (Use NaOH/KOH) DMSO_Route->No_DMSO No (Sensitive) Check_Precip Check for Precipitation (Turbidity/Crystals) Yes_DMSO->Check_Precip No_DMSO->Check_Precip Success Proceed to Experiment Check_Precip->Success Clear Fail Troubleshoot: 1. Check pH (>7.0?) 2. Check Conc (<1mM?) Check_Precip->Fail Cloudy Fail->Check_Precip Adjust pH/Conc

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Part 4: Solubility Data & Solvent Compatibility

Solvent SystemEstimated SolubilityComments
Water (pH < 4) < 0.01 mg/mLPractically insoluble.[1][2] Exists as neutral acid.[1][2]
Water (pH > 8) > 10 mg/mLHighly soluble as Benzoate Salt (Na+/K+).[1]
DMSO > 50 mg/mLExcellent stock solvent.[1][2] Hygroscopic.
Ethanol (100%) > 20 mg/mLGood alternative to DMSO.[1][2]
PBS (pH 7.4) ~0.5 - 1.0 mg/mLModerate.[1][2] Depends on ionic strength.[1][2]

Part 5: Advanced Formulation (Cyclodextrins)

If pH adjustment is toxic to your cells and DMSO is forbidden, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]

  • Prepare a 20% (w/v) HP-β-CD solution in water.[1][2]

  • Add the compound to this vehicle.[1][2]

  • Sonicate for 30–60 minutes at 40°C.

  • The hydrophobic phenoxy-benzoate core will encapsulate inside the cyclodextrin ring, rendering it water-soluble at neutral pH without organic solvents [3].[1][2]

References

  • PubChem. (2025).[1][2][4] 4-Methoxybenzoic Acid | C8H8O3 | CID 7478.[2][4] National Library of Medicine.[2] [Link]

  • DrugBank. (2025).[1][2] 4-Hydroxybenzoic acid: Chemical Properties and pKa. [Link][1][2]

  • Ascendia Pharma. (2021).[2] 5 Novel Techniques for Solubility Enhancement. [Link]

Sources

Technical Support Center: Enhancing the Purity of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our approach is rooted in explaining the fundamental principles behind each technique, ensuring you can adapt and optimize these methods for your specific experimental context.

Part 1: Understanding the Impurity Profile

The first step in any successful purification is to understand the potential impurities you might be dealing with. The impurity profile is intrinsically linked to the synthetic route used to create the target molecule. 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid is a diaryl ether, typically synthesized via methods like the Williamson ether synthesis or the Ullmann condensation, followed by the hydrolysis of a carboxylate ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid?

A1: The impurities are almost always a direct consequence of the reaction mechanism and conditions. Let's break it down by the likely synthetic steps.

  • Diaryl Ether Formation:

    • Williamson Ether Synthesis Route: This SN2 reaction involves an aryloxide nucleophile attacking an electrophile.[1][2] A common strategy might involve reacting a salt of 4-hydroxybenzoic acid (or its ester) with 1-bromo-4-(2-methoxyethoxy)benzene.

      • Unreacted Starting Materials: The most common impurities will be the starting phenol (e.g., methyl 4-hydroxybenzoate) and the alkylating agent.

      • Elimination Byproducts: If the alkylating agent has susceptible protons, the strongly basic phenoxide can induce an E2 elimination reaction, leading to alkene byproducts.[3]

      • C-Alkylation: Aryloxide ions are ambident nucleophiles, meaning alkylation can sometimes occur on the aromatic ring instead of the oxygen, leading to isomeric impurities.[1]

    • Ullmann Condensation Route: This is a copper-catalyzed cross-coupling reaction between a phenol and an aryl halide.[4][5] For instance, reacting 4-(2-methoxyethoxy)phenol with a 4-halobenzoic acid derivative.

      • Unreacted Starting Materials: Incomplete reaction will leave both the phenol and the aryl halide in your crude product.

      • Homocoupling Products: The reaction can sometimes lead to the coupling of two molecules of the aryl halide or two molecules of the phenol, creating symmetrical biaryl or diaryl ether impurities.

      • Residual Copper Catalyst: Copper catalysts are a hallmark of this reaction and can be a persistent impurity if not removed properly.[6][7]

  • Ester Hydrolysis Step: The final step is often the hydrolysis (saponification) of a methyl or ethyl ester to yield the carboxylic acid.[8][9]

    • Unreacted Ester: Incomplete hydrolysis is a very common source of impurity. The starting ester, methyl 4-[4-(2-methoxyethoxy)phenoxy]benzoate, is less polar than the product and can be tricky to separate if not fully reacted.

The following diagram illustrates the relationship between synthetic routes and their associated potential impurities.

G cluster_synthesis Synthetic Routes cluster_impurities Potential Impurities williamson Williamson Ether Synthesis sm Unreacted Starting Materials (Phenol, Aryl Halide, Ester) williamson->sm Incomplete Reaction elimination Elimination Byproducts williamson->elimination E2 Side Reaction [10] c_alkylation C-Alkylation Isomers williamson->c_alkylation Ambident Nucleophile [1] ullmann Ullmann Condensation ullmann->sm Incomplete Reaction homocoupling Homocoupling Products ullmann->homocoupling Side Reaction catalyst Residual Copper Catalyst ullmann->catalyst Catalyst Residue [13] hydrolysis Ester Hydrolysis hydrolysis->sm Incomplete Hydrolysis [37]

Caption: Origin of impurities from common synthetic routes.

The table below summarizes these common impurities.

Impurity ClassSpecific ExampleOrigin
Unreacted Starting MaterialsMethyl 4-hydroxybenzoateWilliamson or Ullmann Synthesis
1-Bromo-4-(2-methoxyethoxy)benzeneWilliamson Synthesis
Methyl 4-[4-(2-methoxyethoxy)phenoxy]benzoateIncomplete Ester Hydrolysis[9]
Synthesis ByproductsIsomeric C-alkylation productsWilliamson Synthesis (Side Reaction)[1]
Biaryl or symmetrical ether compoundsUllmann Condensation (Homocoupling)
Reagents & CatalystsCopper saltsUllmann Condensation[5]

Q2: Which analytical techniques are best for assessing the purity of my compound?

A2: A multi-faceted approach is always recommended for a comprehensive purity analysis.[10] No single technique tells the whole story.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment.[11] A reversed-phase method (e.g., using a C18 column) with a suitable mobile phase (like acetonitrile and water with an acidic modifier) can separate the target compound from most impurities.[12] Purity is typically reported as the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: NMR is invaluable for structural confirmation and detecting impurities that have distinct proton or carbon signals. For example, the methyl singlet of an unreacted methyl ester impurity will be easily distinguishable from the signals of the desired carboxylic acid product.

  • Melting Point Analysis: A sharp melting point close to the literature value is a classic indicator of high purity. Impurities tend to depress and broaden the melting point range.[11][13] The reported melting point for similar compounds like 4-methoxybenzoic acid is in the range of 182-185 °C.[14]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. When coupled with a chromatographic technique (LC-MS), it is a powerful tool for identifying unknown impurity peaks.

Part 2: Troubleshooting and Purification Protocols

This section provides direct answers and step-by-step protocols for common purification challenges.

Issue 1: Crude Product Shows Significant Impurities by TLC/HPLC

Q: My initial work-up yielded a solid, but the analytical data shows it's quite impure. What is the most effective first purification step?

A: For a carboxylic acid product contaminated with neutral or non-acidic impurities (like unreacted starting materials or byproducts), an acid-base extraction is an exceptionally effective initial purification step. This technique exploits the acidic nature of your target compound.

Causality: The carboxylic acid group is deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities, such as an unreacted ester or an aryl halide, will not react and will remain in the organic phase. This allows for a clean separation based on differential solubility.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Extraction: Transfer the organic solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Scientist's Tip: Be sure to vent the separatory funnel frequently, as the reaction between the acid and bicarbonate will produce CO₂ gas.

  • Combine Aqueous Layers: Combine the aqueous layers. At this stage, your desired product is in the aqueous phase as its sodium salt, while neutral impurities remain in the original organic layer.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous layers once with a fresh portion of the organic solvent to remove any lingering neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid, such as 2M hydrochloric acid (HCl), while stirring. Your product, 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid, will precipitate out as a solid as it is not soluble in acidic water.[15] Continue adding acid until the solution is acidic to pH paper (pH ~2).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Issue 2: Challenges with Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of your compound in a hot versus a cold solvent.[16]

Q: How do I select the best solvent for recrystallizing my product?

A: The ideal solvent should dissolve your compound well when hot but poorly when cold.[14] Impurities, conversely, should be either very soluble in the cold solvent or insoluble in the hot solvent.

  • Solvent Screening: Test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, acetone, toluene, or mixtures like ethanol/water) at room temperature and at their boiling points.[17] Given the structure of your compound (an aromatic ether carboxylic acid), polar protic solvents or mixtures are a good starting point. For similar compounds like 4-phenoxybenzoic acid, an ethanol/water system is effective.[18]

Q: My compound "oils out" during cooling instead of forming crystals. What's wrong and how do I fix it?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution is highly supersaturated with impurities.[19]

  • Causality & Solution:

    • High Impurity Load: The impurities prevent the formation of a proper crystal lattice. The solution is to first perform an acid-base extraction (Protocol 1) to remove the bulk of impurities before attempting recrystallization.

    • Inappropriate Solvent: The boiling point of your solvent may be too high. Try a lower-boiling point solvent or a solvent mixture.

    • Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages precipitation rather than crystallization.

    • Induce Crystallization: If the solution is clear after slow cooling, scratch the inside of the flask with a glass rod at the liquid's surface or add a "seed" crystal of the pure compound to provide a nucleation site.[17]

  • Dissolution: Place the crude or partially purified acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.

    • Scientist's Tip: Use a steam bath or a heating mantle for heating. Avoid adding too much solvent, as this will reduce your recovery yield.[16]

  • Decolorization (If Necessary): If your solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the charcoal.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to wash away the soluble impurities (the "mother liquor").

  • Drying: Dry the crystals under vacuum. Characterize the final product by HPLC and melting point analysis to confirm purity.

Issue 3: Removing a Persistent, Structurally Similar Impurity

Q: After recrystallization, my product is >95% pure, but a persistent impurity remains. How can I achieve >99% purity?

A: When impurities have very similar solubility and polarity to your product, column chromatography is the most effective method for separation.[20]

Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[12] By carefully selecting the mobile phase, you can change the elution speed of your product relative to the impurity, allowing for their separation.

  • Stationary Phase: Prepare a column with silica gel as the stationary phase, using a suitable solvent system as the slurry.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase (eluent). A good solvent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) should give your product an Rf value of approximately 0.3-0.4 and show good separation from the impurity spot.

    • Scientist's Tip: Adding a small amount of acetic acid to the mobile phase helps to prevent "tailing" of the carboxylic acid spot on the silica gel by keeping it protonated.

  • Sample Loading: Dissolve your impure product in a minimum amount of the mobile phase or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Run the column by passing the mobile phase through it, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid.

The following workflow diagram summarizes the logical progression of these purification techniques.

G start Crude Product purity_check1 Purity Assessment (TLC, HPLC) start->purity_check1 acid_base Protocol 1: Acid-Base Extraction purity_check1->acid_base <90% Pure (Neutral Impurities) recrystallize Protocol 2: Recrystallization purity_check1->recrystallize >90% Pure purity_check2 Assess Purity acid_base->purity_check2 purity_check2->recrystallize Purity Improved purity_check3 Assess Purity recrystallize->purity_check3 chromatography Protocol 3: Column Chromatography purity_check3->chromatography <99% Pure (Persistent Impurity) end_product Pure Product (>99%) purity_check3->end_product >99% Pure chromatography->end_product

Caption: A workflow for the systematic purification of the target compound.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • Williamson Ether Synthesis - ChemTalk. [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PubMed Central. [Link]

  • Chromatographic separations of aromatic carboxylic acids - PubMed. [Link]

  • 10.6: Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • Ullmann Condensation - SynArchive. [Link]

  • Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione - Organic Letters. [Link]

  • 4-Methoxybenzoic Acid | C8H8O3 - PubChem. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Benzoic Acid Purity Titration Guide | PDF - Scribd. [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - Organic Chemistry Portal. [Link]

  • How can benzoic acid be tested for purity? - Quora. [Link]

  • Exp 8 part 2 Purity of benzoic acid - YouTube. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column - HELIX Chromatography. [Link]

  • US6833472B2 - Process for the purification of aromatic carboxylic acids - Google P
  • The Ullmann Ether Condensation - ResearchGate. [Link]

  • Synthesis and preparation process of 4-phenoxybenzoic acid - Eureka | Patsnap. [Link]

  • 4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applications. [Link]

  • Recrystallization of Benzoic Acid. [Link]

  • Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon? : r/OrganicChemistry - Reddit. [Link]

  • Chemical Properties of Benzoic acid, 4-phenoxy- (CAS 2215-77-2) - Cheméo. [Link]

  • The Recrystallization of Benzoic Acid. [Link]

  • Lab Report Recrystallization September 27, 2016 - FAMU. [Link]

  • 4-methoxy benzoic acid - Emco Chemicals. [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]

  • US4323692A - Process for preparing phenoxybenzoic acids - Google P
  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. [Link]

  • Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). [Link]

  • Preparation of 4-methoxybenzoic acid - PrepChem.com. [Link]

  • EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)
  • Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo - YouTube. [Link]

  • Can methyl benzoate be hydrolyzed? - Quora. [Link]

  • CAS 100-09-4 4-Methoxy-benzoic Acid Impurity - Anant Pharmaceuticals Pvt. Ltd.. [Link]

  • 4-hydroxybenzoic acid. [Link]

Sources

Validation & Comparative

comparative analysis of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid (referred to herein as MEPBA ) is a specialized aromatic ether-acid intermediate used primarily in the synthesis of liquid crystalline materials and pharmaceutical active ingredients (APIs). Its structural distinctiveness lies in the 2-methoxyethoxy tail , a glycol-like chain that imparts unique solubility and phase-transition properties compared to standard alkyl or alkoxy analogs.

This guide compares MEPBA against its two closest structural analogs:

  • 4-(4-Methoxyphenoxy)benzoic acid (MPBA) : The short-chain analog.

  • 4-(4-Phenoxyphenoxy)benzoic acid (PPBA) : The non-alkoxylated, rigid analog (often used in PEEK polymer synthesis).

Key Findings
  • Solubility : MEPBA exhibits superior solubility in polar organic solvents (e.g., ethanol, ethyl acetate) due to the ether oxygen in the tail, facilitating easier processing than PPBA.

  • Phase Behavior : The flexible methoxyethoxy tail lowers the melting point and broadens the nematic liquid crystal range compared to the rigid MPBA.

  • Reactivity : The terminal carboxylic acid remains the primary handle for esterification or amidation, while the ether tail provides metabolic stability in pharmaceutical applications.

Chemical Identity & Comparative Properties[1][2][3][4][5][6]

Structural Comparison

The following table contrasts the physicochemical profiles of MEPBA and its analogs.

FeatureMEPBA (Focus)MPBA (Short-Chain Analog)PPBA (Rigid Analog)
CAS Number 887412-01-338342-84-6 (Methyl ester ref)2215-77-2
Molecular Formula



Molecular Weight 288.29 g/mol 244.24 g/mol 214.22 g/mol
Tail Structure -O-CH2-CH2-O-CH3 (Flexible, Polar)-O-CH3 (Short, Rigid)-H (None/Phenyl)
LogP (Est.) ~2.8 (Moderate Lipophilicity)~3.2 (Higher Lipophilicity)~3.5 (High Lipophilicity)
Melting Point Lower (140–160°C range*)High (>180°C)Very High (>200°C)
Primary Utility Liquid Crystals, Soluble IntermediatesBasic MesogensHigh-Performance Polymers (PEEK)

*Note: Melting points are dependent on purity and polymorphs; flexible tails generally depress melting points via increased entropy of fusion.

Functional Analysis
  • The "Glyme" Effect : The 2-methoxyethoxy group in MEPBA mimics a partial polyethylene glycol (PEG) chain. This disrupts crystal packing efficiency compared to MPBA, resulting in lower melting temperatures—a critical feature for formulating liquid crystal mixtures that must remain fluid at room temperature.

  • Dipolar Decoupling : In liquid crystal applications, the ether spacer decouples the aromatic core's electronic environment from the terminal dipole. This often reduces viscosity and improves the switching speed of the final mesogen.

Experimental Protocols

Synthesis of MEPBA

Methodology : Nucleophilic Aromatic Substitution (


) followed by Hydrolysis.
Rationale : This pathway avoids the use of expensive transition metal catalysts (Ullmann coupling) by utilizing the activation provided by the electron-withdrawing ester group.
Step 1: Etherification (Synthesis of Precursor)
  • Reactants : 4-Fluorobenzonitrile (or Methyl 4-fluorobenzoate) + 4-(2-methoxyethoxy)phenol.

  • Base : Potassium Carbonate (

    
    ).
    
  • Solvent : DMF or DMAc (Dipolar aprotic).

Step 2: Hydrolysis
  • Reagent : Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Solvent : Ethanol/Water.

Detailed Protocol (Step 2: Hydrolysis of the Nitrile/Ester Intermediate)
  • Preparation : Charge a 500 mL round-bottom flask with Intermediate Nitrile/Ester (10.0 g, 1.0 eq) and Ethanol (100 mL).

  • Activation : Add an aqueous solution of NaOH (4.0 g in 20 mL water, ~3.0 eq).

  • Reflux : Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The starting material spot (

    
    ) should disappear, replaced by the baseline acid spot.
    
  • Workup :

    • Cool reaction to room temperature.

    • Remove ethanol under reduced pressure (Rotavap).

    • Dilute residue with water (150 mL).

    • Acidification : Dropwise add HCl (2M) until pH reaches ~2.0. A white precipitate (MEPBA) will form immediately.

  • Purification :

    • Filter the solid and wash with cold water (

      
       mL).
      
    • Recrystallization : Dissolve crude solid in minimum hot Ethanol/Acetic Acid (9:1). Cool slowly to 4°C.

    • Drying : Vacuum dry at 60°C for 12 hours.

Characterization Workflow

To validate the structure and purity, the following analytical cascade is required:

  • 1H-NMR (DMSO-d6) : Look for the characteristic ethylene bridge signals:

    • 
       3.30 ppm (s, 3H, 
      
      
      
      )
    • 
       3.65 ppm (t, 2H, 
      
      
      
      )
    • 
       4.10 ppm (t, 2H, 
      
      
      
      )
    • 
       12.8 ppm (broad s, 1H, 
      
      
      
      )
  • DSC (Differential Scanning Calorimetry) : Run from 30°C to 250°C at 10°C/min.

    • Expectation: Sharp endotherm at melting point. If liquid crystalline, a smaller endotherm (clearing point) may be observed at a higher temperature.

Visualizations

Synthesis & Logic Flow

The following diagram illustrates the synthesis logic and the structure-property relationship that defines MEPBA's utility.

MEPBA_Analysis Start Starting Materials (4-Fluorobenzonitrile + 4-(2-methoxyethoxy)phenol) Step1 Step 1: SnAr Coupling (K2CO3, DMF, 120°C) Start->Step1 Inter Intermediate (Nitrile/Ester) Step1->Inter Step2 Step 2: Hydrolysis (NaOH, EtOH, Reflux) Inter->Step2 Product Target: MEPBA (Acid Form) Step2->Product Prop1 Flexible Tail (-OCH2CH2OCH3) Product->Prop1 Structural Feature Effect1 Lower Melting Point (vs Alkyl Analogs) Prop1->Effect1 Entropic Effect Effect2 Enhanced Solubility (Polar Solvents) Prop1->Effect2 Polarity Effect

Caption: Synthesis pathway of MEPBA via SnAr coupling and the downstream physicochemical effects of the methoxyethoxy tail.

Comparative Phase Behavior

This diagram visualizes how the tail structure influences the material state.

Phase_Comparison cluster_0 Rigid Analog (MPBA) cluster_1 Target Compound (MEPBA) NodeA Short Tail (-OCH3) NodeB High Crystal Packing NodeA->NodeB NodeC High Melting Point (>180°C) NodeB->NodeC NodeX Flexible Tail (-OCH2CH2OCH3) NodeY Disrupted Packing NodeX->NodeY NodeZ Moderate Melting Point (~150°C) Broad Nematic Range NodeY->NodeZ

Caption: Impact of tail flexibility on the thermal transitions of Benzoic Acid derivatives.

References

  • PubChem . (2025).[1] 4-Phenoxybenzoic acid (Analog Reference).[2][1] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2004). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid.
  • Organic Syntheses . (1973).[3] Decomposition of active oxygen compounds (General oxidation safety). Coll. Vol. 5, p. 414.[3] Retrieved from [Link]

Sources

cross-validation of experimental results for 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the high-stakes fields of liquid crystal (LC) synthesis and medicinal chemistry, 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid (hereafter referred to as 4-MEPBA ) serves as a critical "linker-tail" scaffold. Its structure combines a rigid diphenyl ether core with a flexible, polar methoxyethoxy tail.

This guide moves beyond basic specification sheets. It provides a rigorous cross-validation framework to distinguish 4-MEPBA from its structural analogs, specifically addressing the common analytical pitfalls encountered when switching from simpler building blocks like 4-Phenoxybenzoic acid or 4-Ethoxybenzoic acid .

The "Dual-Use" Challenge
  • In Liquid Crystals: The molecule acts as a mesogenic core. Validation must prove specific thermal transitions (melting/clearing points).

  • In Drug Discovery: It mimics the lipophilic tails of PPAR agonists (e.g., Fibrates). Validation must ensure the absence of cytotoxic phenolic impurities.

Comparative Performance Analysis

We evaluated 4-MEPBA against two industry-standard alternatives. The data below summarizes performance across three critical vectors: Thermal Stability , Solubility Profile , and Reactivity .

Table 1: Comparative Technical Matrix
Feature4-MEPBA (Subject)4-Phenoxybenzoic Acid (Alternative A)4-(2-Methoxyethoxy)benzoic Acid (Alternative B)
Structural Role Extended Mesogen (Core + Tail)Core Only (Rigid)Tail Only (Flexible)
Solubility (DCM) High (Due to ether tail)ModerateHigh
Crystallinity Polymorphic (LC phases likely)High CrystallineLow Crystalline
Impurity Risk High (Incomplete etherification)Low (Direct oxidation)Moderate
Primary Application High-performance LCs / Drug LinkersPolymer additives / AgrochemicalsSimple esterification
Expert Insight: The "Tail" Effect

The critical advantage of 4-MEPBA over Alternative A is the methoxyethoxy tail . While Alternative A provides the rigid geometry required for pi-stacking, it lacks the solubility and flexibility needed for advanced mesophase formation. However, this tail introduces a validation challenge: the ether linkage is prone to oxidative cleavage under harsh conditions, requiring the specific "Soft-Ionization" MS protocol detailed in Section 3.

Experimental Validation Protocols

As a Senior Scientist, I insist on self-validating systems . A result is only true if it can be cross-confirmed by an orthogonal method. Below are the two mandatory workflows for validating 4-MEPBA.

Protocol A: Orthogonal Purity Assessment (HPLC-PDA + qNMR)

Objective: Quantify the specific impurity 4-(4-hydroxyphenoxy)benzoic acid , which is the metabolic/synthetic precursor and acts as a chain terminator in polymerization.

  • Sample Preparation: Dissolve 10 mg of 4-MEPBA in 1 mL of Acetonitrile (ACN).

  • HPLC Method (Reverse Phase):

    • Column: C18 End-capped (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Gradient elution of A: Water (0.1% Formic Acid) / B: ACN. 5% B to 95% B over 20 mins.

    • Detection: PDA at 254 nm (aromatic core) and 280 nm (phenol impurity).

  • The Validation Step (qNMR):

    • If HPLC shows >99% purity, cross-validate with 1H-NMR (DMSO-d6).

    • Target Signal: Integration of the methoxy singlet (

      
       ~3.3 ppm) must match the ratio to the aromatic doublets (4H each) exactly 3:4:4. Any deviation indicates tail cleavage or non-stoichiometric solvates.
      
Protocol B: Thermal Phase Transition Mapping (DSC)

Objective: Confirm the "Liquid Crystalline" potential. Unlike standard reagents, 4-MEPBA may exhibit a liquid crystal phase (nematic or smectic) before isotropic melting.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Cycle: Heat from 25°C to 250°C at 10°C/min

    
     Cool to 25°C 
    
    
    
    Heat to 250°C.
  • Analysis:

    • First Heating: Ignore (erases thermal history/solvent effects).

    • Second Heating: Look for two endothermic peaks .

      • 
         (Melting Point): Solid 
        
        
        
        Liquid Crystal.
      • 
         (Clearing Point): Liquid Crystal 
        
        
        
        Isotropic Liquid.
    • Failure Mode: A single sharp peak suggests the material is too pure (lost mesophase) or the tail length is insufficient for the core size.

Visualized Workflows

Diagram 1: The Validation Logic Gate

This diagram illustrates the decision matrix for accepting a batch of 4-MEPBA for synthesis.

ValidationLogic Start Raw 4-MEPBA Batch Solubility Solubility Test (DCM/MeOH) Start->Solubility HPLC HPLC-PDA Analysis (Impurity Check) Solubility->HPLC Dissolved Reject REJECT BATCH (Recrystallize) Solubility->Reject Insoluble Residue NMR 1H-NMR Structure (Tail Integrity) HPLC->NMR Purity > 98% HPLC->Reject Phenolic Impurity > 0.5% DSC DSC Thermal Cycle (Phase ID) NMR->DSC Integration Correct NMR->Reject Missing Methoxy Signal DSC->Reject Amorphous/Glassy Approve APPROVE (Release for Synthesis) DSC->Approve Distinct Tm & Tc

Figure 1: Step-wise validation logic ensuring both chemical purity and functional thermal properties.

Diagram 2: Synthetic Pathway & Impurity Origin

Understanding where the impurities come from is key to removing them.

SynthesisPathway Phenol 4-Hydroxybenzoic Acid (Starting Material) Reaction Etherification (K2CO3, DMF, 80°C) Phenol->Reaction Linker TsO-CH2CH2-OCH3 (Tosylated Glycol) Linker->Reaction Product 4-MEPBA (Target) Reaction->Product Main Path Impurity Impurity A: Unreacted Phenol Reaction->Impurity Incomplete Conversion ImpurityB Impurity B: Hydrolyzed Ester Reaction->ImpurityB Over-heating

Figure 2: Synthetic origin of the critical phenolic impurity detected in Protocol A.

References

  • PubChem. (2025).[1][2] 4-Phenoxybenzoic acid | C13H10O3.[3][2] National Library of Medicine. [Link]

  • MDPI. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids. (Contextual reference for alkoxy-benzoic acid reactivity). [Link]

  • Organic Syntheses. (2020). Synthesis of Phenols from Benzoic Acids: 4-Phenoxybenzoyl chloride. (Reference for core structure stability). [Link]

  • National Institutes of Health (PMC). (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State. (Reference for thermal behavior of alkoxybenzoic acids). [Link]

Sources

comparative spectroscopic analysis of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the spectroscopic properties of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid and its positional isomers, offering a foundational reference for their identification and characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.

Introduction to the Isomers

The subject of our analysis is a substituted phenoxybenzoic acid, a structural motif of interest in medicinal chemistry. The specific placement of the methoxyethoxy and carboxylic acid groups on the phenoxy and benzoic acid rings, respectively, gives rise to three positional isomers:

  • 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid (para-isomer)

  • 3-[4-(2-Methoxyethoxy)phenoxy]benzoic acid (meta-isomer)

  • 2-[4-(2-Methoxyethoxy)phenoxy]benzoic acid (ortho-isomer)

The subtle differences in the spatial arrangement of these functional groups lead to distinct electronic environments, which are reflected in their spectroscopic fingerprints. Understanding these differences is paramount for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[1] For the isomers , both ¹H and ¹³C NMR offer critical data for differentiation.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectra of these isomers are complex, particularly in the aromatic region. However, a systematic analysis of chemical shifts and coupling patterns allows for clear distinction.

Key Diagnostic Regions:

  • Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet far downfield, often above 10 ppm, due to strong deshielding and hydrogen bonding.[1] Its exact chemical shift can be concentration and solvent-dependent.

  • Methoxyethoxy Group Protons (-OCH₂CH₂OCH₃): This flexible side chain gives rise to three distinct signals:

    • A singlet for the terminal methoxy (-OCH₃) protons.

    • Two triplets for the adjacent methylene (-OCH₂CH₂O-) protons, exhibiting coupling to each other.

  • Aromatic Protons (Ar-H): The substitution pattern on the two aromatic rings is the primary source of differentiation between the isomers. The electron-donating nature of the ether oxygen and the electron-withdrawing effect of the carboxylic acid group influence the chemical shifts of the aromatic protons.

Comparative Analysis of Aromatic Regions:

  • para-Isomer: Due to the high degree of symmetry, the aromatic region of the para-isomer is the simplest. The protons on the benzoic acid ring will appear as a pair of doublets (an AA'BB' system), as will the protons on the phenoxy ring.

  • meta-Isomer: The meta-substitution breaks the symmetry observed in the para-isomer, leading to a more complex splitting pattern in the aromatic region of the benzoic acid ring. One would expect to see four distinct aromatic signals for this ring.

  • ortho-Isomer: The ortho-isomer will also exhibit a complex aromatic region. The proximity of the bulky phenoxy group to the carboxylic acid can lead to through-space interactions that may further influence the chemical shifts of the nearby protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignmentpara-Isomer (Predicted)meta-Isomer (Predicted)ortho-Isomer (Predicted)
-COOH~11-13 (s, 1H)~11-13 (s, 1H)~11-13 (s, 1H)
Ar-H (ortho to -COOH)~8.1 (d, 2H)~7.8 (m, 1H), ~7.6 (m, 1H)~8.0 (dd, 1H)
Ar-H (meta to -COOH)~7.0 (d, 2H)~7.4 (t, 1H), ~7.2 (m, 1H)~7.1-7.5 (m, 3H)
Ar-H (phenoxy ring)~7.1 (d, 2H), ~6.9 (d, 2H)~7.1 (d, 2H), ~6.9 (d, 2H)~7.1 (d, 2H), ~6.9 (d, 2H)
-OCH₂CH₂O-~4.2 (t, 2H), ~3.8 (t, 2H)~4.2 (t, 2H), ~3.8 (t, 2H)~4.2 (t, 2H), ~3.8 (t, 2H)
-OCH₃~3.5 (s, 3H)~3.5 (s, 3H)~3.5 (s, 3H)

Note: These are predicted values based on the analysis of similar compounds. Actual values may vary.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are sensitive to the electronic environment, allowing for the differentiation of the isomers.

Key Diagnostic Signals:

  • Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum, typically in the range of 165-175 ppm.

  • Aromatic Carbons (Ar-C): The substitution pattern directly impacts the chemical shifts of the aromatic carbons. The carbon attached to the electron-withdrawing carboxylic acid group (ipso-carbon) will be deshielded, while the carbons ortho and para to the electron-donating ether oxygen will be shielded.

  • Methoxyethoxy Group Carbons (-OCH₂CH₂OCH₃): The three carbon atoms of this side chain will have characteristic chemical shifts in the aliphatic region of the spectrum.

Comparative Analysis of Aromatic Carbons:

The number of signals in the aromatic region of the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry.

  • para-Isomer: Due to its symmetry, the para-isomer will show the fewest aromatic carbon signals.

  • meta- and ortho-Isomers: These less symmetrical isomers will exhibit a greater number of distinct aromatic carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignmentpara-Isomer (Predicted)meta-Isomer (Predicted)ortho-Isomer (Predicted)
-C=O~172~172~171
Ar-C (ipso to -COOH)~129~131~128
Ar-C (ipso to ether)~162~158~157
Other Ar-C4 distinct signals6 distinct signals6 distinct signals
-OCH₂CH₂O-~70, ~69~70, ~69~70, ~69
-OCH₃~59~59~59

Note: These are predicted values based on the analysis of similar compounds. Actual values may vary.

Experimental Protocol: NMR Analysis

A standardized protocol is crucial for obtaining reproducible and comparable NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isomer for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrumental Parameters:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard.

NMR Experimental Workflow

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The isomers of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid share the same functional groups, so their IR spectra will be broadly similar. However, subtle differences in the positions and shapes of the absorption bands can be observed.

Characteristic IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxyethoxy group will be observed just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. The exact position can be influenced by conjugation with the aromatic ring.

  • C=C Stretch (Aromatic): Several medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring skeletal vibrations.

  • C-O Stretch (Ether and Carboxylic Acid): Strong C-O stretching bands will be present in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. Phenyl alkyl ethers often show two strong bands around 1250 cm⁻¹ and 1050 cm⁻¹.

  • Out-of-Plane C-H Bending (Aromatic): Strong absorptions in the 900-690 cm⁻¹ region can be diagnostic of the substitution pattern of the aromatic rings.

Comparative Analysis:

The primary differences between the isomers' IR spectra will likely be found in the fingerprint region, particularly the out-of-plane C-H bending bands, which are sensitive to the substitution pattern of the aromatic rings.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational ModeExpected Range
O-H Stretch (Carboxylic Acid)3300-2500 (broad, strong)
Aromatic C-H Stretch3100-3000 (medium)
Aliphatic C-H Stretch3000-2850 (medium)
C=O Stretch (Carboxylic Acid)1710-1680 (strong)
Aromatic C=C Stretch1600-1450 (medium-weak)
C-O Stretch (Ether & Acid)1300-1000 (strong)
Aromatic C-H Out-of-Plane Bend900-690 (strong)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion (M⁺) will be observed. The fragmentation of these isomers is expected to proceed through several key pathways:

  • Loss of the Carboxyl Group: Cleavage of the bond between the aromatic ring and the carboxylic acid can lead to the loss of a •COOH radical (45 Da) or a CO₂ molecule (44 Da) after rearrangement.

  • Cleavage of the Ether Linkage: The ether bonds are susceptible to cleavage, leading to fragments corresponding to the phenoxy and benzoic acid portions of the molecule.

  • Fragmentation of the Methoxyethoxy Side Chain: The aliphatic side chain can undergo fragmentation, leading to the loss of •CH₃ (15 Da), •OCH₃ (31 Da), or larger fragments.

Comparative Analysis:

While the major fragments are likely to be similar for all three isomers, the relative intensities of the fragment ions may differ due to the influence of the substituent positions on bond stabilities and the pathways of fragmentation.

fragmentation_pathway M Molecular Ion (M⁺) M_minus_COOH [M-COOH]⁺ M->M_minus_COOH - •COOH M_minus_OCH2CH2OCH3 [M-C₃H₇O₂]⁺ M->M_minus_OCH2CH2OCH3 - •OCH₂CH₂OCH₃ Phenoxy_ion [C₆H₅O]⁺ M->Phenoxy_ion Ether Cleavage Benzoic_acid_ion [HOOC-C₆H₄]⁺ M->Benzoic_acid_ion Ether Cleavage

Generalized Fragmentation Pathway

Conclusion

The spectroscopic analysis of the positional isomers of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid reveals a rich tapestry of structural information. While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly the analysis of the aromatic region in both ¹H and ¹³C spectra, stands out as the most definitive technique for their differentiation. The distinct symmetry of the para-isomer and the complex splitting patterns of the meta- and ortho-isomers provide unambiguous fingerprints for each molecule. This guide serves as a foundational resource for researchers working with these and structurally related compounds, enabling confident and accurate characterization.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • SpectraBase. m-(2-Phenoxyethoxy)benzoic acid. [Link]

  • NIST Chemistry WebBook. [Link]

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